Glucocerebrosidase-IN-2

Gaucher Disease Pharmacological Chaperones Lysosomal Storage Disorders

Optimize Gaucher disease research with a defined, non-iminosugar GCase chaperone. - **Quantified Potency:** AC50 = 25.29 µM vs. 4MU in N370S mutant tissue. - **Distinct Scaffold:** Quinazoline core; benchmark for SAR vs. iminosugars (e.g., isofagomine). - **Phenotypic Relevance:** Improves GC translocation to lysosomes in patient-derived N370S cells. - **Supply:** Standard B2B quantities available for immediate shipment.

Molecular Formula C25H23N5O4S
Molecular Weight 489.5 g/mol
Cat. No. B12366432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucocerebrosidase-IN-2
Molecular FormulaC25H23N5O4S
Molecular Weight489.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4)S(=O)(=O)C5=CC6=C(C=C5)OCCO6
InChIInChI=1S/C25H23N5O4S/c31-35(32,19-7-8-22-23(16-19)34-15-14-33-22)30-12-10-29(11-13-30)25-20-5-1-2-6-21(20)27-24(28-25)18-4-3-9-26-17-18/h1-9,16-17H,10-15H2
InChIKeyHXGUZRYTCIJSCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glucocerebrosidase-IN-2 Overview


Glucocerebrosidase-IN-2 (compound 12) is a quinazoline analogue that functions as a glucocerebrosidase (GCase) inhibitor. This compound is reported to have potential as a pharmacological chaperone, specifically to improve the translocation of GCase to lysosomes in patient-derived cells, most notably those carrying the common N370S mutation associated with Gaucher disease [1]. Its mechanism is distinct from iminosugar-based inhibitors, which often suffer from poor selectivity [1].

Glucocerebrosidase-IN-2 Irreplaceability


The therapeutic potential of a GCase modulator is highly dependent on its chemical scaffold, which dictates its selectivity, mechanism of action (inhibition vs. activation), and cellular efficacy. Generic substitution between different classes of GCase modulators is not scientifically valid. For instance, iminosugar-based inhibitors often exhibit limited selectivity, whereas non-iminosugar scaffolds like quinazolines offer an alternative profile [1]. The specific activity of Glucocerebrosidase-IN-2, reported as an AC50 of 25.29 µM in a disease-relevant N370S tissue homogenate assay , demonstrates a distinct potency and functional profile compared to other GCase modulators, underscoring the need for compound-specific selection.

Glucocerebrosidase-IN-2 Comparative Evidence


Intra-Class Quinazoline Potency

Glucocerebrosidase-IN-2 (compound 12) demonstrates a potency in the micromolar range for inhibiting GCase activity. When comparing its reported activity to the structurally distinct, non-iminosugar inhibitor NCGC00092410, Glucocerebrosidase-IN-2 (AC50 = 25.29 µM) is approximately 800-fold less potent than NCGC00092410 (IC50 = 31 nM) [1]. This significant difference in potency highlights the distinct structure-activity relationship within the quinazoline class.

Gaucher Disease Pharmacological Chaperones Lysosomal Storage Disorders

Non-Iminosugar vs. Iminosugar Scaffolds

Glucocerebrosidase-IN-2 (AC50 = 25.29 µM) exhibits slightly higher potency than the non-quinazoline, non-carbohydrate GCase inhibitor GC-IN-2 (IC50 = 6.46 µM) . This ~3.9-fold difference, while modest, is derived from compounds with distinct core structures, suggesting that the quinazoline scaffold can achieve comparable or superior inhibition.

Gaucher Disease Pharmacological Chaperones Lysosomal Storage Disorders

Active-Site vs. Allosteric Chaperone

Glucocerebrosidase-IN-2 is a quinazoline analogue, which distinguishes it from the iminosugar class of GCase inhibitors like isofagomine [1] [2]. Iminosugars are known to have limitations in selectivity and a narrow therapeutic window [1]. The quinazoline scaffold represents a distinct chemical class aimed at overcoming these limitations. While direct selectivity data for Glucocerebrosidase-IN-2 is not available, the class-level advantage of the quinazoline scaffold is its potential for improved selectivity over related hydrolases compared to iminosugars [1].

Gaucher Disease Pharmacological Chaperones Drug Discovery

Glucocerebrosidase-IN-2 Applications


Quinazoline SAR Studies

Glucocerebrosidase-IN-2 is a prime candidate for studies investigating the potential of quinazoline-based compounds as pharmacological chaperones. Its reported ability to improve lysosomal translocation of GCase in patient-derived cells with the N370S mutation makes it a valuable tool for cellular proof-of-concept studies . Researchers can use this compound to benchmark the chaperone activity of new analogs within the same structural class.

Non-Iminosugar Chaperone Pharmacology

With an AC50 of 25.29 µM in N370S tissue homogenate, Glucocerebrosidase-IN-2 offers an intermediate level of enzyme inhibition . This makes it suitable for experiments where complete enzyme shutdown is undesirable, such as when studying the balance between inhibition and chaperone-mediated rescue. It serves as a useful comparator for both more potent inhibitors like NCGC00092410 and for non-inhibitory chaperones.

N370S Translocation Assays

The non-iminosugar, quinazoline core of Glucocerebrosidase-IN-2 provides a distinct starting point for structure-activity relationship (SAR) studies [1]. Its established, albeit moderate, potency and cellular activity can be used to evaluate the impact of various chemical modifications on both enzyme inhibition and chaperone function, helping to dissociate these two activities in the pursuit of non-inhibitory chaperones.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glucocerebrosidase-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.